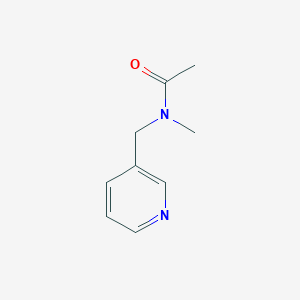

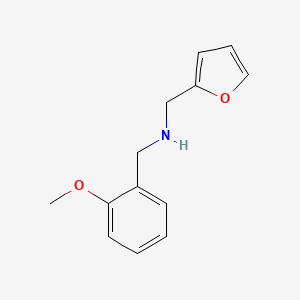

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, commonly known as FMBA, is an important industrial chemical that has been widely used in the synthesis of a variety of compounds. It is a versatile reagent that has been utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of many other organic compounds. FMBA has a wide range of applications and has been found to be a useful reagent in a variety of synthetic reactions.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Applications

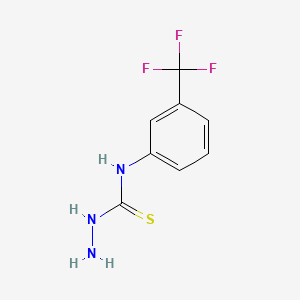

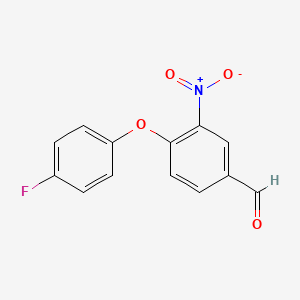

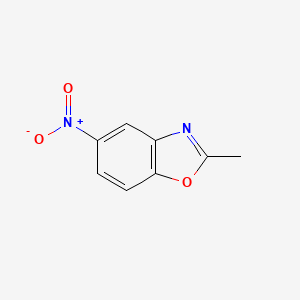

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine: has been studied for its potential analgesic and anti-inflammatory effects. Research suggests that derivatives of this compound, such as N-hetaryl (aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, demonstrate significant pain relief and inflammation reduction properties . These findings indicate a promising avenue for the development of new pain management and anti-inflammatory drugs.

Molecular Docking and Drug Design

The compound’s derivatives have been utilized in molecular docking studies, which are crucial for drug design. By understanding how these molecules fit into the binding sites of target proteins, researchers can predict their therapeutic potential and optimize their structures for better efficacy .

Density Functional Theory (DFT) Analysis

DFT analysis is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies involving Furan-2-ylmethyl-(2-methoxy-benzyl)-amine derivatives have employed DFT to understand their molecular properties and reactivity, which is essential for designing drugs with desired characteristics .

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined through X-ray crystallography, providing insights into their molecular conformations. This information is vital for the synthesis of stable and effective pharmaceuticals .

Pharmacological Profiling

Pharmacological tests on animal models have been conducted to evaluate the analgesic and anti-inflammatory properties of the compound’s derivatives. These studies help in assessing the therapeutic potential and safety profile of new medications .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for understanding the pharmacokinetics and safety of new drugs. The compound’s derivatives have been subjected to ADMET analysis to predict their behavior in biological systems .

Hirshfeld Surface Analysis

This technique is used to visualize and analyze intermolecular interactions within a crystal structure. Studies involving Furan-2-ylmethyl-(2-methoxy-benzyl)-amine have utilized Hirshfeld surface analysis to understand the compound’s solid-state properties, which can influence its formulation and stability .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNQLAHUYDYUNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine | |

CAS RN |

225236-02-2 |

Source

|

| Record name | N-[(2-Methoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225236-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)